molecular formula C9H9BrO3 B044604 4-Bromo-2-ethoxybenzoic acid CAS No. 89407-43-2

4-Bromo-2-ethoxybenzoic acid

Cat. No. B044604
CAS RN: 89407-43-2
M. Wt: 245.07 g/mol
InChI Key: WNVOYJBTTPWDLA-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is an aromatic compound that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 177-179 °C and a boiling point of 343 °C. This compound is a brominated aromatic acid with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Antimicrobial Agents : 2-Ethoxy-3,1-benzoxazin-4-one, related to 4-Bromo-2-ethoxybenzoic acid, can be used for synthesizing novel quinazoline and quinazolinone derivatives with antimicrobial potential (El-Hashash et al., 2011).

  • Supramolecular Chemistry : The interactions between derivatives of this compound and N-donor compounds can result in complex supramolecular assemblies, offering insights into molecular recognition patterns (Varughese & Pedireddi, 2006).

  • Anticonvulsant Research : Alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, a compound related to this compound, lack antielectroshock effects in mice, suggesting a role for electronic effects in anticonvulsant activity (Hamor & Reavlin, 1967).

  • Dental Material Research : 2-Ethoxybenzoic acid can suppress the generation of eugenol radicals in dental cements, potentially reducing cytotoxicity and enhancing biocompatibility (Fujisawa et al., 2003).

  • Chemical Synthesis : Methyl 4-bromo-2-methoxybenzoate, a derivative of this compound, can be synthesized from related compounds with high purity, contributing to organic synthesis methodologies (Bing-he, 2008).

  • Antiparasitic Drug Development : 4-Amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, indicating potential applications in antiparasitic drug development (Rogers et al., 1964).

  • Natural Antioxidant Identification : New nitrogen-containing bromophenols, related to this compound, have been identified in marine algae with potent radical scavenging activity, suggesting applications as natural antioxidants (Li et al., 2012).

  • Organic Chemistry : 3-Ethoxy-2-phenylbenzoic acid, related to this compound, demonstrates superior yield and selectivity in the functionalization of Indole C-H bonds with bromobenzenes (Pi et al., 2018).

properties

IUPAC Name

4-bromo-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVOYJBTTPWDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629865
Record name 4-Bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89407-43-2
Record name 4-Bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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